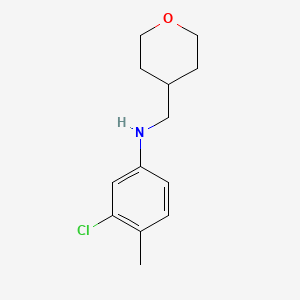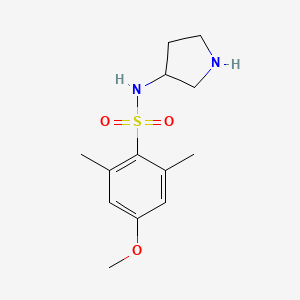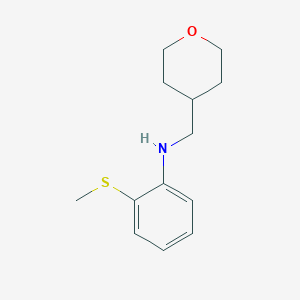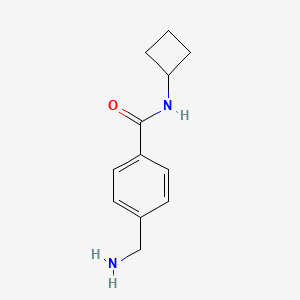![molecular formula C13H17N3OS B7555402 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)
1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol is an important chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as a selective inhibitor of protein kinase, which plays a critical role in regulating various cellular processes. In
Mecanismo De Acción
The mechanism of action of 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol involves the selective inhibition of protein kinase activity. This compound binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. The inhibition of protein kinase activity leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol has several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation. The inhibition of angiogenesis can prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol in lab experiments is its selectivity towards protein kinases. This compound specifically targets protein kinases, thereby reducing the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of this compound to improve its bioavailability in vivo. Additionally, the identification of new protein kinase targets can lead to the development of more effective cancer therapies. Finally, the combination of 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol with other cancer therapies such as chemotherapy and radiation therapy can improve the overall treatment outcomes for cancer patients.
Métodos De Síntesis
The synthesis of 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol is a complex process that involves several steps. The most commonly used method for synthesizing this compound is through a reaction between thieno[2,3-d]pyrimidine-4-amine and cyclohexanone using sodium borohydride as a reducing agent. The reaction is carried out in the presence of a catalyst such as palladium on carbon, which facilitates the reduction process. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation to obtain a pure form of 1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol has been extensively studied in various scientific fields due to its potential applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used as a selective inhibitor of protein kinase. Protein kinases play a critical role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. Therefore, the inhibition of protein kinase activity can lead to the suppression of cancer cell growth and proliferation.
Propiedades
IUPAC Name |
1-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-13(5-2-1-3-6-13)8-14-11-10-4-7-18-12(10)16-9-15-11/h4,7,9,17H,1-3,5-6,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVKCJDNXGTVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC2=C3C=CSC3=NC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-phenyl-N-pyrrolidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7555349.png)
![4-[[(2-ethylphenyl)methylamino]methyl]-N-methylbenzamide](/img/structure/B7555355.png)
![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![N-[(2-bromophenyl)methyl]-2-[4-(hydroxymethyl)triazol-1-yl]-N-methylacetamide](/img/structure/B7555372.png)
![N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide](/img/structure/B7555383.png)
![2-[1-(3-Fluoro-4-methylphenyl)triazol-4-yl]ethanol](/img/structure/B7555387.png)
![N-(2-chlorophenyl)-2-[4-(2-hydroxyethyl)triazol-1-yl]acetamide](/img/structure/B7555392.png)
![2-[1-[(2-Chloro-6-fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555399.png)

![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)